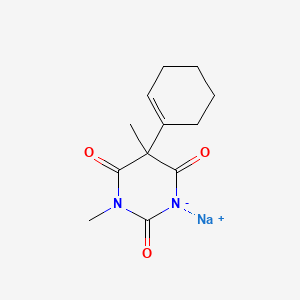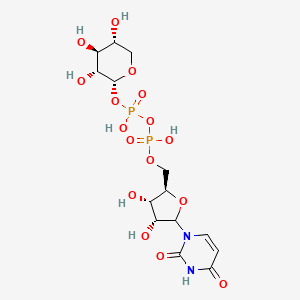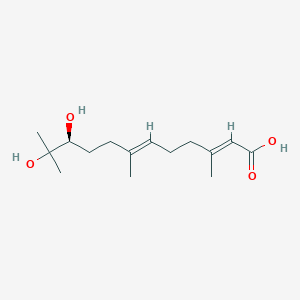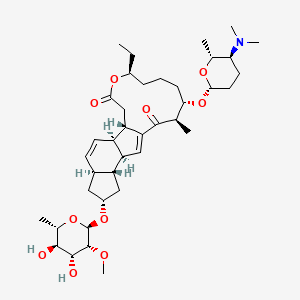
Iminoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroglycinate is the carboxylate anion of 1,2-didehydroglycine. It is a conjugate base of a dehydroglycine and a dehydroglycine zwitterion.
Aplicaciones Científicas De Investigación
Chelating Applications
Iminoacetate, particularly iminodiacetate, is used in the preparation of chelating resins. These resins are synthesized through the carboxymethylation of bromoacetate and have shown efficacy in retaining amino acids. They're useful in ligand-exchange fractionation of proteins, although they do not differentiate transfer RNA from aminoacylated RNA (Gozdzicka-Jozefiak & Augustyniak, 1977).
Adsorption Properties
A resin bearing this compound functions, prepared from glycidyl methacrylate-divinylbenzene, demonstrates powerful adsorption characteristics toward non-transition metal ions (like Zn2+, Cd2+, Pb2+) and alkaline earth metal ions (Ca2+, Mg2+). The sodium form of this resin has a slightly higher uptake capacity for metal ions compared to its hydrogen form, making it useful in various purification processes (Atia, Donia, & Elwakeel, 2005).
Medical Imaging Applications
Iminodiacetate complexes of technetium are utilized in diagnostic medical imaging. Their chemical structure and properties, though not fully understood, are crucial in creating imaging agents. Studies have explored these complexes' formation with various ligands and highlighted the variability of the products based on reaction conditions (Russell & Speiser, 1982).
Role in Antibody Development
Antibodies, critical in clinical chemistry and environmental research, have been developed for various assays. The production of key immunoreagents has incorporated structures like phenoxyacetic acid and this compound. This indicates the role of this compound-related compounds in advancing antibody development for environmental and food analysis (Fránek & Hruška, 2018).
Synthesis of Iminosugars
Iminosugars, including those derived from this compound, have potential applications in treating type 2 diabetes mellitus and lysosomal storage disorders. They interact with the human glucose sensor sodium/glucose cotransporter type 3 (hSGLT3), providing insights into substrate binding interactions and potential clinical applications (Voss et al., 2007).
Propiedades
Fórmula molecular |
C2H2NO2- |
|---|---|
Peso molecular |
72.04 g/mol |
Nombre IUPAC |
2-iminoacetate |
InChI |
InChI=1S/C2H3NO2/c3-1-2(4)5/h1,3H,(H,4,5)/p-1 |
Clave InChI |
TVMUHOAONWHJBV-UHFFFAOYSA-M |
SMILES canónico |
C(=N)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(Hydroxymethyl)-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B1260826.png)



![Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate](/img/structure/B1260839.png)





![N-[(3S,9S,11R,18S,20R,21S,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1260846.png)


![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B1260851.png)